molecular formula C8H16 B3327663 5,5-Dimethyl-2-hexene CAS No. 36382-10-2

5,5-Dimethyl-2-hexene

Cat. No.: B3327663
CAS No.: 36382-10-2
M. Wt: 112.21 g/mol
InChI Key: NWZJLSKAFZXSQH-AATRIKPKSA-N
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Description

5,5-Dimethyl-2-hexene is an organic compound with the molecular formula C8H16. It is a branched alkene characterized by the presence of a double bond between the second and third carbon atoms and two methyl groups attached to the fifth carbon atom. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Dimethyl-2-hexene can be synthesized through several methods. One common synthetic route involves the reaction of 1-chlorononane with tert-butylmagnesium chloride and 1,3-butadiene in the presence of dilithium tetrachlorocuprate in tetrahydrofuran at 25°C for 3 hours. The reaction is then quenched with water to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of 5,5-Dimethyl-2-hexyne. This process requires a metal catalyst, such as palladium or platinum, to facilitate the addition of hydrogen atoms to the triple bond, converting it into a double bond and forming this compound .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-hexene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Meta-chloroperoxybenzoic acid is commonly used for epoxidation reactions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is used for hydrogenation.

    Substitution: Bromine in an inert solvent like carbon tetrachloride is used for halogenation reactions.

Major Products Formed

    Epoxides: Formed through oxidation reactions.

    Diols: Formed through hydroxylation reactions.

    Dibromo Derivatives: Formed through halogenation reactions.

Scientific Research Applications

5,5-Dimethyl-2-hexene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-2-hexene is unique due to its branched structure and the presence of a double bond, which imparts distinct chemical reactivity compared to its straight-chain and saturated counterparts. Its ability to undergo various chemical reactions, such as oxidation and hydrogenation, makes it a versatile compound in organic synthesis and industrial applications.

Properties

IUPAC Name

(E)-5,5-dimethylhex-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h5-6H,7H2,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZJLSKAFZXSQH-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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